6-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. Its structure includes a phenyl group at position 3 and a methyl-linked oxadiazole moiety substituted with a 3-chlorophenyl group at position 6 (IUPAC name: 3-phenyl-6-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one). The molecular formula is C₂₁H₁₄ClN₇O₂, with a molecular weight of 439.83 g/mol.
Properties
IUPAC Name |
6-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN7O2/c20-13-6-4-5-12(9-13)17-22-15(29-24-17)10-26-11-21-18-16(19(26)28)23-25-27(18)14-7-2-1-3-8-14/h1-9,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYFWZKMGNRBFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=CC=C5)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of triazolopyrimidine derivatives allows for tailored biological activities. Below is a comparative analysis of the target compound and its analogs (Table 1):
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Key Observations :
Substituent Effects :
- Chlorophenyl vs. Methoxyphenyl : Chlorine enhances lipophilicity and target binding, while methoxy groups improve solubility but reduce membrane permeability .
- Fluorine/Bromine Substitution : Fluorine increases metabolic stability; bromine aids in crystallography studies due to heavy atom effects .
Biological Activity :
- Antimicrobial activity correlates with electron-withdrawing substituents (e.g., Cl, Br), likely disrupting microbial membranes .
- Kinase inhibition is stronger in compounds with rigid oxadiazole linkers, as seen in the 4-fluorobenzyl derivative (CAS: 1040639-91-5) .
Synthetic Complexity :
- Multi-step syntheses (3–5 steps) are common, with yields ranging from 15–40%. Microwave-assisted methods improve efficiency (e.g., 60% yield for CAS: 1207004-38-3) .
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